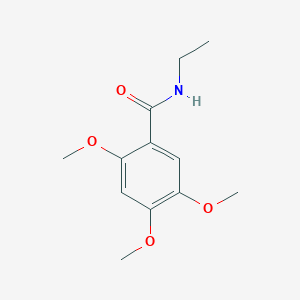

N-ethyl-2,4,5-trimethoxybenzamide

Beschreibung

N-Ethyl-2,4,5-trimethoxybenzamide is a benzamide derivative featuring methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring and an ethyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₉NO₄, and its structure is characterized by an asymmetric substitution pattern compared to the more common 3,4,5-trimethoxy isomers. This compound belongs to a class of molecules studied for their biological activities, including antiparasitic, anticancer, and enzyme-modulating properties. The ethyl substituent on the amide nitrogen contributes to its lipophilicity and steric profile, which may influence its pharmacokinetic behavior and target interactions.

Eigenschaften

IUPAC Name |

N-ethyl-2,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-10(16-3)11(17-4)7-9(8)15-2/h6-7H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGCZZJYQWMURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with ethylamine. The process can be summarized as follows:

Formation of 2,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The resulting 2,4,5-trimethoxybenzoyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.

Reduction: Formation of N-ethyl-2,4,5-trimethoxyaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-ethyl-2,4,5-trimethoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-ethyl-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

| Compound | Methoxy Positions | Amide Substituent | Key Structural Features |

|---|---|---|---|

| This compound | 2, 4, 5 | Ethyl | Asymmetric substitution, steric bulk |

| N-Butyl-3,4,5-trimethoxybenzamide | 3, 4, 5 | n-Butyl | Symmetric, linear alkyl chain |

| N-(2-Methoxyphenyl)-3,4,5-TMB* | 3, 4, 5 | 2-Methoxyphenyl | Aromatic substituent, hydrogen bonding |

*TMB = trimethoxybenzamide

Antiparasitic Activity

- N-Isobutyl-3,4,5-trimethoxybenzamide (IC₅₀ = 2.21 µM) exhibits higher trypanocidal activity than its linear-chain analog N-butyl-3,4,5-trimethoxybenzamide (IC₅₀ = 6.21 µM), highlighting the importance of branched alkyl chains for potency .

- This compound is expected to show reduced activity compared to branched analogs due to its smaller, linear ethyl group. However, its 2,4,5-substitution may enhance selectivity by avoiding off-target interactions observed in 3,4,5-analogs.

Protein-Ligand Interactions

- N-Biphenyl-4-yl-3,4,5-trimethoxybenzamide (Compound 19D) binds to Glu-875 via hydrophobic interactions with its biphenyl group, a feature absent in less active analogs .

- The ethyl group in the target compound may lack the steric bulk required for similar interactions, but its 2,4,5-substitution could enable unique binding modes in enzymes or receptors.

Physicochemical Properties

Solubility and Crystal Packing

- N-Cyclohexyl-3,4,5-trimethoxybenzamide () forms monoclinic crystals (space group P21/c) with intermolecular hydrogen bonds.

- N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide () benefits from enhanced solubility due to its hydroxyl group, whereas the ethyl-substituted analog likely has moderate solubility influenced by its alkyl chain .

Thermal Stability

- Crystallographic data for N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () reveals stable hydrogen-bonded networks. The absence of bulky substituents in this compound may result in lower melting points or reduced thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.